molecular formula C11H13ClO B13690396 6-(Chloromethoxy)-1,2,3,4-tetrahydronaphthalene

6-(Chloromethoxy)-1,2,3,4-tetrahydronaphthalene

Cat. No.: B13690396
M. Wt: 196.67 g/mol
InChI Key: HRAGLWCSFKNYIV-UHFFFAOYSA-N
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Description

6-(Chloromethoxy)-1,2,3,4-tetrahydronaphthalene is an organic compound that belongs to the class of naphthalenes It is characterized by the presence of a chloromethoxy group attached to the naphthalene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Chloromethoxy)-1,2,3,4-tetrahydronaphthalene typically involves the chloromethylation of 1,2,3,4-tetrahydronaphthalene. This can be achieved through the reaction of 1,2,3,4-tetrahydronaphthalene with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-(Chloromethoxy)-1,2,3,4-tetrahydronaphthalene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the chloromethoxy group to a methoxy group.

    Substitution: The chloromethoxy group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Naphthoquinones

    Reduction: Methoxy derivatives

    Substitution: Amino or thiol-substituted naphthalenes

Scientific Research Applications

6-(Chloromethoxy)-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(Chloromethoxy)-1,2,3,4-tetrahydronaphthalene involves its interaction with specific molecular targets. The chloromethoxy group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. The pathways involved may include enzyme inhibition or activation, depending on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxynaphthalene: Similar structure but lacks the chlorine atom.

    1-Chloronaphthalene: Contains a chlorine atom but lacks the methoxy group.

    2-Chloromethoxynaphthalene: Similar structure with the chloromethoxy group at a different position.

Uniqueness

6-(Chloromethoxy)-1,2,3,4-tetrahydronaphthalene is unique due to the specific positioning of the chloromethoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C11H13ClO

Molecular Weight

196.67 g/mol

IUPAC Name

6-(chloromethoxy)-1,2,3,4-tetrahydronaphthalene

InChI

InChI=1S/C11H13ClO/c12-8-13-11-6-5-9-3-1-2-4-10(9)7-11/h5-7H,1-4,8H2

InChI Key

HRAGLWCSFKNYIV-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)OCCl

Origin of Product

United States

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